4-ethoxy-1H-indazole
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Overview
Description
4-Ethoxy-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The ethoxy group at the 4-position of the indazole ring enhances its chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-1H-indazole typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method includes the reaction of 2-ethoxybenzaldehyde with hydrazine hydrate under acidic conditions to form the corresponding hydrazone, which then undergoes cyclization to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ transition metal catalysts, such as copper or palladium, to facilitate the cyclization process. The use of solvent-free conditions and environmentally friendly reagents is also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-1H-indazole undergoes various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Formation of 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.
Reduction: Formation of this compound-3-amine.
Substitution: Formation of halogenated derivatives such as 4-ethoxy-5-bromo-1H-indazole.
Scientific Research Applications
4-Ethoxy-1H-indazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-ethoxy-1H-indazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. In biological systems, it may modulate signaling pathways by interacting with receptors, leading to changes in cellular responses .
Comparison with Similar Compounds
1H-Indazole: Lacks the ethoxy group, making it less hydrophobic and potentially less bioactive.
2H-Indazole: A tautomeric form with different chemical properties and reactivity.
4-Methoxy-1H-indazole: Similar structure but with a methoxy group instead of an ethoxy group, which may affect its biological activity.
Uniqueness: 4-Ethoxy-1H-indazole is unique due to the presence of the ethoxy group, which enhances its lipophilicity and potentially its ability to cross biological membranes. This modification can lead to improved pharmacokinetic properties and increased biological activity compared to its analogs .
Properties
Molecular Formula |
C9H10N2O |
---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
4-ethoxy-1H-indazole |
InChI |
InChI=1S/C9H10N2O/c1-2-12-9-5-3-4-8-7(9)6-10-11-8/h3-6H,2H2,1H3,(H,10,11) |
InChI Key |
VMXSFRZWNBIEJI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C1C=NN2 |
Origin of Product |
United States |
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